molecular formula C18H24O2 B15166121 8,10,12-Octadecatriynoic acid CAS No. 203399-13-7

8,10,12-Octadecatriynoic acid

Cat. No.: B15166121
CAS No.: 203399-13-7
M. Wt: 272.4 g/mol
InChI Key: ZRDMQHHJJMWDNV-UHFFFAOYSA-N
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Description

8,10,12-Octadecatriynoic acid is a polyunsaturated fatty acid with a unique structure characterized by three triple bonds located at the 8th, 10th, and 12th carbon positions. This compound is part of the broader family of octadecatrienoic acids, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10,12-Octadecatriynoic acid typically involves the use of alkyne metathesis or other advanced organic synthesis techniques. One common method includes the coupling of appropriate alkyne precursors under specific catalytic conditions to form the desired triple bonds at the specified positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8,10,12-Octadecatriynoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation of the triple bonds can yield saturated or partially saturated fatty acids.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups at the triple bond positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated or partially saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

8,10,12-Octadecatriynoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8,10,12-Octadecatriynoic acid involves its interaction with cellular membranes and enzymes. The triple bonds in its structure allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a substrate for various enzymes, leading to the production of bioactive metabolites that influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    α-Linolenic acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th positions.

    γ-Linolenic acid: Another polyunsaturated fatty acid with double bonds at the 6th, 9th, and 12th positions.

    Punicic acid: Contains conjugated double bonds at the 9th, 11th, and 13th positions.

Uniqueness

8,10,12-Octadecatriynoic acid is unique due to its triple bond configuration, which imparts distinct chemical and physical properties compared to other polyunsaturated fatty acids. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

203399-13-7

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

octadeca-8,10,12-triynoic acid

InChI

InChI=1S/C18H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,12-17H2,1H3,(H,19,20)

InChI Key

ZRDMQHHJJMWDNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC#CC#CCCCCCCC(=O)O

Origin of Product

United States

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